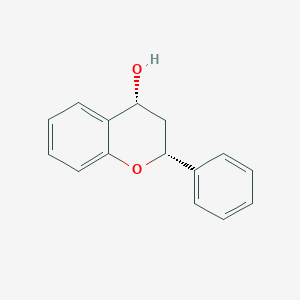
(2R,4R)-2-Phenylchroman-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2-Phenylchroman-4-ol is a chiral compound belonging to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-Phenylchroman-4-ol typically involves the use of chiral catalysts and enantioselective reactions. One common method is the asymmetric hydrogenation of 2-phenylchroman-4-one using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, resulting in the formation of the desired this compound with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-2-Phenylchroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenylchroman-4-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,4R)-2-Phenylchroman-4-ol is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in the development of chiral catalysts and ligands for asymmetric synthesis .
Biology
In biological research, this compound is studied for its potential antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress, making it a candidate for further investigation in the field of biochemistry .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its antioxidant properties may contribute to the development of drugs for treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are essential in the development of specific drugs and agrochemicals .
Mecanismo De Acción
The mechanism of action of (2R,4R)-2-Phenylchroman-4-ol primarily involves its antioxidant activity. The hydroxyl group in the chroman ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the compound may interact with various molecular targets, including enzymes and receptors, to modulate cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- (2R,4S)-2-Phenylchroman-4-ol
- (2S,4R)-2-Phenylchroman-4-ol
Uniqueness
(2R,4R)-2-Phenylchroman-4-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its diastereomers and enantiomers, this compound exhibits higher enantiomeric purity and specific biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(2R,4R)-2-phenyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2/t13-,15-/m1/s1 |
Clave InChI |
YTMFRMLVZQOBDR-UKRRQHHQSA-N |
SMILES isomérico |
C1[C@H](C2=CC=CC=C2O[C@H]1C3=CC=CC=C3)O |
SMILES canónico |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




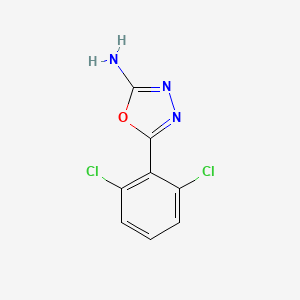

![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

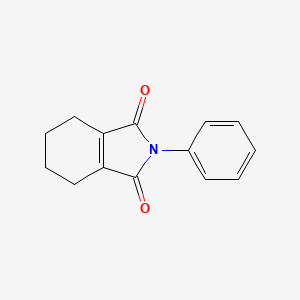
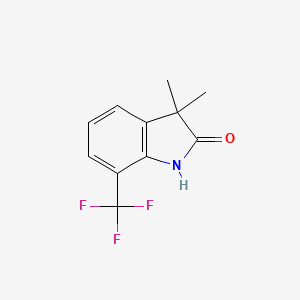
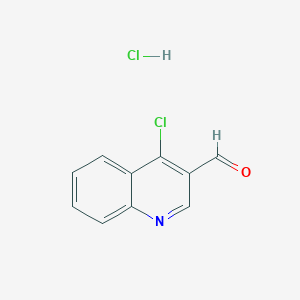


![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)

